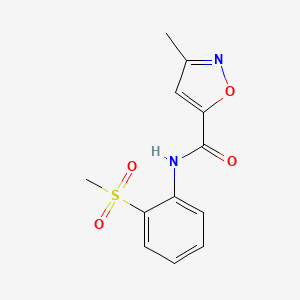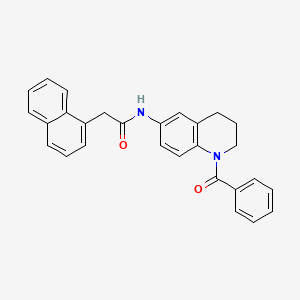
4-Bromo-5-cyclopropylthiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-cyclopropylthiophene-2-carboxylic acid is a compound of interest due to its unique structural features, which include a bromo group, a cyclopropyl group, and a carboxylic acid moiety attached to a thiophene ring. This structure suggests potential utility in various chemical transformations and synthetic applications.
Synthesis Analysis
The synthesis of thiophene derivatives often involves strategies such as halogenation, cycloaddition, and nucleophilic substitution. For instance, the bromination of 2-cyanothiophene leads predominantly to the 4-bromo derivative, showcasing a typical halogenation reaction relevant to our compound of interest (Gol'dfarb et al., 1974). Moreover, reactions involving cyclopropyl groups, such as the [4 + 1] annulations of donor-acceptor cyclopropanes with carbon disulfide or thiourea, represent another synthesis pathway relevant to the cyclopropyl moiety present in our compound (Su et al., 2017).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
4-Bromo-5-cyclopropylthiophene-2-carboxylic acid is involved in the synthesis of a variety of organic compounds due to its reactive bromo and carboxylic acid functional groups. This chemical serves as a pivotal intermediate in the regio- and chemoselective bromination of cyclopentenones, leading to the synthesis of bromo-substituted compounds with potential applications in organic synthesis and the preparation of various useful substances (Shirinian et al., 2012). Additionally, it finds application in the synthesis of dimethoxybromophenol derivatives incorporating cyclopropane moieties, indicating its role in the inhibition of carbonic anhydrase isoenzymes, showcasing its potential in biomedical research (Boztaş et al., 2015).
Biological and Pharmacological Research
In the realm of biological and pharmacological research, derivatives of this compound exhibit promising activity. For example, N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds, derived from cyclopropanecarboxylic acid, have demonstrated significant herbicidal and fungicidal activities, highlighting the chemical's utility in the development of new agricultural chemicals (Tian et al., 2009).
Material Science and Conductive Polymers
The compound's derivatives are also explored in material science, particularly in the synthesis of conductive polymers. For instance, it plays a crucial role in the development of terthiophene-based conductive polymers, which are investigated for their application in solar cell performance. The modification of thiophene derivatives with various functional groups, including carboxylic acids, has been studied to enhance the efficiency of photovoltaic cells, indicating the broad applicability of this compound in renewable energy technologies (Yoon et al., 2011).
Mécanisme D'action
Target of Action
Similar compounds have been known to targetTyrosine-protein phosphatase non-receptor type 1 , which plays a crucial role in cellular processes such as cell growth and division, signal transduction, and gene transcription.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby modulating the activity of the target protein .
Biochemical Pathways
Given its potential target, it may influence pathways related to cell growth and division, signal transduction, and gene transcription .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .
Result of Action
Based on its potential target, it may modulate cellular processes such as cell growth and division, signal transduction, and gene transcription .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-5-cyclopropylthiophene-2-carboxylic acid . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment .
Propriétés
IUPAC Name |
4-bromo-5-cyclopropylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-5-3-6(8(10)11)12-7(5)4-1-2-4/h3-4H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVRPFJRNYGCKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(S2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(5-Methylpyrimidin-4-yl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2492108.png)
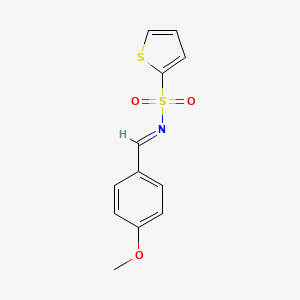

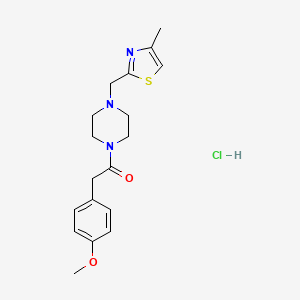
![5-methyl-N~4~-[3-(trifluoromethyl)phenyl]-3,4-isoxazoledicarboxamide](/img/structure/B2492116.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2492117.png)
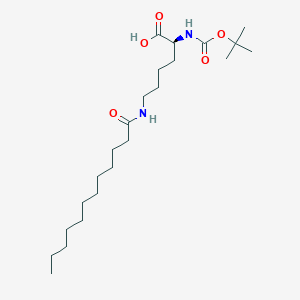
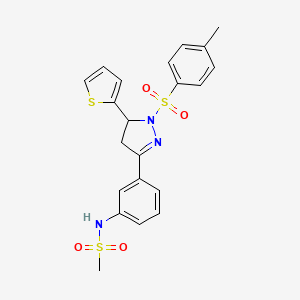
![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)
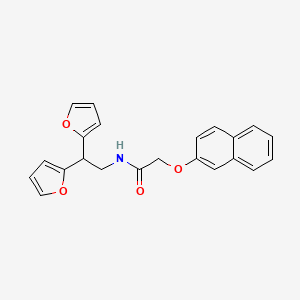
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2492126.png)
